![molecular formula C10H10N2OS B12939403 1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one CAS No. 90447-60-2](/img/structure/B12939403.png)
1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((1H-Imidazol-1-yl)methyl)thiophen-2-yl)ethanone is a compound that features both imidazole and thiophene rings Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms, while thiophene is a sulfur-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((1H-Imidazol-1-yl)methyl)thiophen-2-yl)ethanone typically involves the formation of the imidazole ring followed by its attachment to the thiophene ring. One common method involves the reaction of thiophene-2-carbaldehyde with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-((1H-Imidazol-1-yl)methyl)thiophen-2-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can yield the corresponding alcohol.
Aplicaciones Científicas De Investigación
1-(3-((1H-Imidazol-1-yl)methyl)thiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule due to the presence of the imidazole ring, which is known for its biological activity.
Medicine: Imidazole-containing compounds are often explored for their antimicrobial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-(3-((1H-Imidazol-1-yl)methyl)thiophen-2-yl)ethanone is not well-documented. imidazole-containing compounds typically exert their effects by interacting with enzymes or receptors in biological systems. The imidazole ring can coordinate with metal ions in enzyme active sites, thereby inhibiting enzyme activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(1H-Imidazol-1-yl)ethyl)thiophene: Similar structure but with an ethyl linker instead of a methyl group.
2-(1H-Imidazol-1-yl)thiophene: Lacks the ethanone group.
1-(3-(1H-Imidazol-1-yl)propyl)thiophene: Contains a propyl linker instead of a methyl group.
Uniqueness
1-(3-((1H-Imidazol-1-yl)methyl)thiophen-2-yl)ethanone is unique due to the presence of both the imidazole and thiophene rings, as well as the ethanone group. This combination of functional groups provides the compound with a unique set of chemical and biological properties, making it a valuable molecule for research and development .
Propiedades
Número CAS |
90447-60-2 |
|---|---|
Fórmula molecular |
C10H10N2OS |
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
1-[3-(imidazol-1-ylmethyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C10H10N2OS/c1-8(13)10-9(2-5-14-10)6-12-4-3-11-7-12/h2-5,7H,6H2,1H3 |
Clave InChI |
ACYWFSXCHFCUGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CS1)CN2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


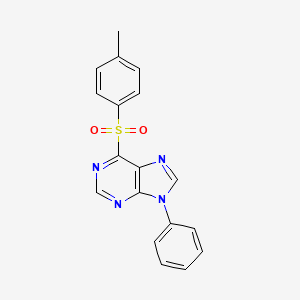
![N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide](/img/structure/B12939332.png)
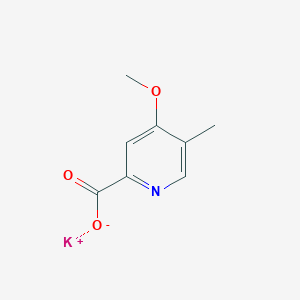
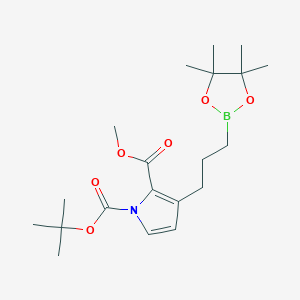
![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B12939359.png)
![12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12939364.png)
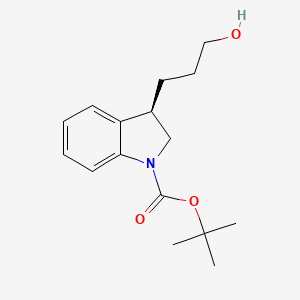
![5-(Trifluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B12939376.png)
![Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12939378.png)
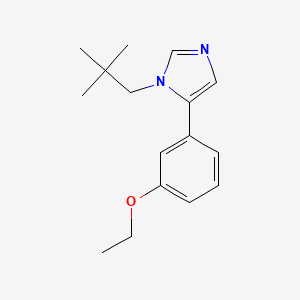
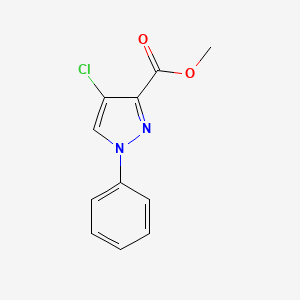

![8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12939416.png)
![6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12939424.png)
